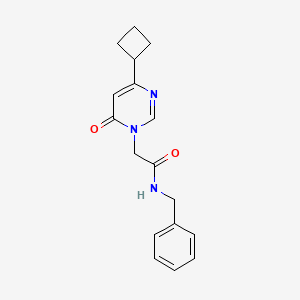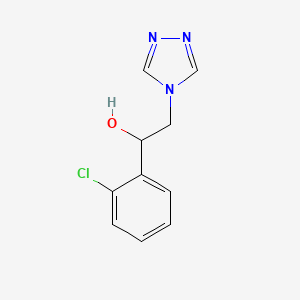
3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a member of the benzoxazole family and has a unique chemical structure that makes it an attractive target for drug development.
Wirkmechanismus
The mechanism of action of 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide exhibits significant anti-inflammatory and anti-cancer effects. This compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide is that it exhibits significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide. One potential direction is to further investigate the mechanism of action of this compound in order to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal and human trials. Finally, there is a need for the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound.
Synthesemethoden
The synthesis of 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide is a complex process that involves multiple steps. The initial step involves the reaction of 3-amino-4-methylbenzoic acid with pentan-3-one to form 3-(5-pentan-3-yl-1H-pyrazol-3-yl)-4-methylbenzoic acid. This intermediate is then subjected to a cyclization reaction with o-phenylenediamine to form 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. This compound has been shown to exhibit significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-4-10(5-2)12-9-14(20-19-12)18-16(22)11-7-6-8-13-15(11)24-17(23)21(13)3/h6-10H,4-5H2,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWWRMDGNWCXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NN1)NC(=O)C2=C3C(=CC=C2)N(C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)
![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)


![N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630852.png)

![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)
![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)

![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)